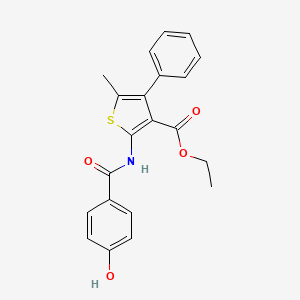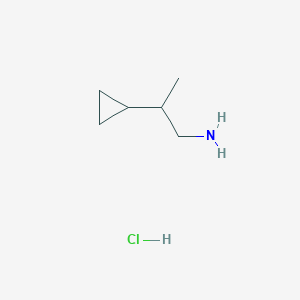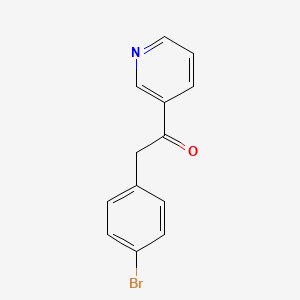
2-(N-methylmethylsulfonamido)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-methylmethylsulfonamido)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is an intriguing compound, recognized for its complex structure and broad spectrum of applications across various scientific domains. This molecule presents unique chemical properties due to its sulfonamide and imidazole functional groups, which contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylmethylsulfonamido)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. Here’s a generalized synthetic route:
Initial Reaction: : The synthesis begins with the alkylation of methylsulfonamide using N-methylating agents under basic conditions.
Intermediate Formation: : The resulting product is then coupled with a bromoacetyl derivative through a substitution reaction.
Cyclization: : The intermediate undergoes further reaction with 2-(pyrazin-2-yl)-1H-imidazole, under elevated temperature and catalysis, to form the final product.
Industrial Production Methods
Industrial production of this compound demands optimized reaction conditions to ensure high yield and purity. The processes often incorporate:
High-efficiency catalytic systems: for the key cyclization step.
Strict temperature control: to maintain reaction efficiency and prevent by-product formation.
Solvent recovery systems: to enhance the environmental friendliness and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo several types of reactions:
Oxidation: : It can be oxidized at the sulfonamide moiety.
Reduction: : The imidazole ring can undergo selective reduction.
Substitution: : Nucleophilic and electrophilic substitution can occur at the pyrazinyl and imidazolyl rings, respectively.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like hydrogen peroxide under mild conditions.
Reduction: : Requires reducing agents such as sodium borohydride.
Substitution: : Conducted in the presence of halides and nucleophiles under anhydrous conditions.
Major Products
The reactions can produce various derivatives, depending on the conditions and reagents. For instance, oxidation can yield sulfone derivatives, while substitutions can generate a range of pyrazinyl-imidazolyl compounds with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
2-(N-methylmethylsulfonamido)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is extensively utilized in:
Chemistry: : As a building block in the synthesis of complex organic molecules.
Biology: : Studied for its potential as an enzyme inhibitor and in the modulation of biological pathways.
Medicine: : Investigated for its potential therapeutic effects, particularly in antimicrobial and anticancer research.
Industry: : Used in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The compound exhibits its effects through interactions with various molecular targets:
Enzyme Inhibition: : Binds to the active sites of enzymes, modulating their activity.
Pathway Modulation: : Alters cellular pathways by interfering with signal transduction processes.
These actions are mediated through the binding of the pyrazinyl and imidazolyl moieties to specific proteins and receptors, leading to altered biological outcomes.
Vergleich Mit ähnlichen Verbindungen
2-(N-methylmethylsulfonamido)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
N-methylmethylsulfonamido derivatives: : Known for their broad reactivity.
Pyrazinyl-imidazolyl compounds: : Recognized for their biological activity.
Compared to these, the target compound demonstrates enhanced reactivity and a broader application spectrum, especially in medicinal chemistry.
List of Similar Compounds
2-(N-methylmethylsulfonamido)-N-(2-(1H-imidazol-1-yl)ethyl)acetamide
2-(N-methylmethylsulfonamido)-N-(2-(2-pyridyl)ethyl)acetamide
2-(N-methylmethylsulfonamido)-N-(2-(2-thiazolyl)ethyl)acetamide
The comparison highlights the specificity and enhanced functionality of this compound in various scientific research and industrial applications.
That covers a detailed overview of the compound. Anything specific you'd like to dig deeper into?
Eigenschaften
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3S/c1-18(23(2,21)22)10-12(20)16-5-7-19-8-6-17-13(19)11-9-14-3-4-15-11/h3-4,6,8-9H,5,7,10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMWBTPICOHKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCN1C=CN=C1C2=NC=CN=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide](/img/structure/B2996522.png)
![5-Chloro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2996523.png)
![3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2996529.png)

![1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2996533.png)






